[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-
Description
[1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- is a polyphenolic compound characterized by hydroxyl groups at the 2, 2', 4, and 4' positions of the biphenyl backbone, with methyl substituents at the 6 and 6' positions. This structure confers unique physicochemical properties, balancing polar hydroxyl groups with lipophilic methyl groups.
Properties
IUPAC Name |
4-(2,4-dihydroxy-6-methylphenyl)-5-methylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-7-3-9(15)5-11(17)13(7)14-8(2)4-10(16)6-12(14)18/h3-6,15-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPCKNIXBVLMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(C=C(C=C2C)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid in the presence of a palladium catalyst and a base . Another method includes the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts .
Industrial Production Methods
Industrial production of biphenyl derivatives often relies on scalable methods such as the oxidative dehydrogenation of benzene or the dealkylation of toluene . These processes are optimized for high yield and purity, ensuring the availability of biphenyl compounds for various applications.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, copper catalysts for Ullmann reactions, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include various biphenyl derivatives, such as quinones from oxidation reactions and substituted biphenyls from electrophilic aromatic substitution .
Scientific Research Applications
[1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,2’,4,4’-tetrol, 6,6’-dimethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The biphenyl scaffold provides a stable framework that can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
- 2,2',6,6'-Biphenyltetrol (CAS 14845-75-1) : This isomer features hydroxyl groups at 2,2',6,6' positions. The absence of methyl groups increases polarity but reduces steric hindrance compared to the target compound. Studies show weak radical scavenging activity (DPPH IC₅₀ > 100 μM) due to intramolecular hydrogen bonding and acetone complexation .
- 4,4'-Biphenol: Lacking hydroxyl groups at 2 and 2' positions, this compound exhibits lower antioxidant capacity but higher thermal stability. Its planar structure facilitates π-π stacking in polymers .
- 6,6'-Dimethyl-2,2'-bipyridine derivatives : Methyl groups at 6,6' positions enhance steric bulk, improving ligand stability in coordination complexes (e.g., europium-based fluorophores) .
Physicochemical Properties
| Compound | Hydroxyl Positions | Methyl Positions | Solubility (Polar Solvents) | LogP (Predicted) |
|---|---|---|---|---|
| Target compound | 2,2',4,4' | 6,6' | Moderate (DMF, DMSO) | ~2.5 |
| 2,2',6,6'-Biphenyltetrol | 2,2',6,6' | None | High (MeOH, H₂O) | ~1.8 |
| 4,4'-Biphenol | 4,4' | None | Low (THF, CHCl₃) | ~3.0 |
| 6,6'-Dimethyl-2,2'-bipyridine | None | 6,6' | Low (CH₂Cl₂, EtOAc) | ~3.2 |
The target compound’s methyl groups at 6,6' positions likely increase lipophilicity (higher LogP) compared to hydroxyl-rich analogs, enhancing membrane permeability in biological systems .
Biological Activity
The compound [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl- (CAS No. 4946-96-7) is a biphenyl derivative with potential biological activity. This article reviews the biological properties of this compound, focusing on its effects in various biological assays and its potential applications in drug discovery.
- Molecular Formula : C14H14O4
- Molecular Weight : 246.26 g/mol
Biological Activity Overview
Research indicates that biphenyl derivatives exhibit a range of biological activities including antioxidant, anti-inflammatory, and cytotoxic effects. The following sections summarize key findings from various studies.
Antioxidant Activity
Antioxidant properties are crucial for compounds that can mitigate oxidative stress-related diseases. Studies have shown that compounds similar to [1,1'-Biphenyl]-2,2',4,4'-tetrol can scavenge free radicals and inhibit lipid peroxidation. The mechanism often involves the donation of hydrogen atoms to free radicals and chelation of metal ions.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| [1,1'-Biphenyl]-2,2',4,4'-tetrol | TBD | Free radical scavenging |
| Curcumin | 5 | Hydrogen atom donation |
| Quercetin | 10 | Metal ion chelation |
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of potential therapeutic agents. In vitro studies using various mammalian cell lines have been conducted to assess the cytotoxic effects of [1,1'-Biphenyl]-2,2',4,4'-tetrol.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The results indicated a dose-dependent reduction in cell viability.
- MCF-7 Cell Line : IC50 = 15 µM
- HT-29 Cell Line : IC50 = 20 µM
These findings suggest that [1,1'-Biphenyl]-2,2',4,4'-tetrol may possess selective cytotoxicity towards certain cancer cell types.
The biological activity of [1,1'-Biphenyl]-2,2',4,4'-tetrol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways such as cyclooxygenases (COX) and lipoxygenases (LOX).
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis and cell proliferation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing [1,1'-Biphenyl]-2,2',4,4'-tetrol, 6,6'-dimethyl-?
- Methodology :
- Stepwise Methoxylation/Deprotection : A two-step approach is commonly used. First, methoxylation of biphenyl precursors under Cu(I) catalysis yields intermediates like 2,2',6,6'-tetramethoxy-1,1'-biphenyl. Subsequent demethylation using boron tribromide (BBr₃) in dichloromethane at 0°C produces hydroxyl groups .
- Protection Strategies : Methyl or tert-butyl groups are introduced to protect hydroxyl moieties during synthesis to avoid side reactions. For example, tert-butyl protection improves solubility for purification .
- Yield Optimization : Reaction conditions (e.g., anhydrous acetonitrile, elevated temperatures) and stoichiometric ratios of reagents (e.g., ditosylates) are critical for achieving yields >50% .
Q. How can the structural conformation of this compound be characterized experimentally?
- Analytical Techniques :
- X-ray Crystallography : Resolves bond angles and torsional strain in the biphenyl core. For example, crystallographic data for related compounds (e.g., bis-strained alkynes) reveal non-planar biphenyl systems due to steric hindrance from methyl/hydroxyl groups .
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) identify substitution patterns. Peaks at δ 2.3–2.6 ppm correspond to methyl groups, while hydroxyl protons appear as broad singlets (δ 8–10 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 302.2 for C₁₄H₁₈O₄) .
Q. What computational methods are suitable for modeling its electronic properties?
- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) predicts HOMO-LUMO gaps and charge distribution. For example, hydroxyl groups increase electron density at the biphenyl core, enhancing reactivity in oxidation reactions .
- Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability. Polar solvents (e.g., water) induce hydrogen bonding between hydroxyl groups, stabilizing planar conformations .
Advanced Research Questions
Q. How does steric hindrance from methyl/hydroxyl groups influence its reactivity in catalytic systems?
- Case Study : In strain-promoted azide-alkyne cycloadditions (SPAAC), steric bulk from methyl groups slows reaction kinetics but improves regioselectivity. For example, bis-strained alkynes derived from this compound form regioisomeric products with azides in a 3:1 ratio due to restricted alkyne rotation .
- Catalytic Applications : The compound acts as a ligand precursor in asymmetric catalysis. Methyl groups at 6,6' positions enhance steric control in transition-metal complexes (e.g., Pd or Cu), improving enantioselectivity in cross-coupling reactions .
Q. What biological activities have been observed in derivatives of this compound?
- Anti-inflammatory Activity : Schiff base derivatives (e.g., bis-salicylaldehyde complexes) inhibit NADPH oxidase in neutrophils, with IC₅₀ values of 7.9–19.4 µM, outperforming ibuprofen (IC₅₀ = 54.3 µM) .
- Enzyme Inhibition : Derivatives like 6,6'-dibromo-4,4'-dimethyl analogs show α-glucosidase inhibition (IC₅₀ = 12.8 µM), suggesting potential for diabetes management .
- Mechanistic Insights : Hydroxyl groups participate in hydrogen bonding with enzyme active sites (e.g., α-glucosidase), as confirmed by molecular docking studies .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C. Methyl groups improve thermal stability compared to non-methylated analogs .
- pH-Dependent Degradation : In acidic conditions (pH < 3), hydroxyl groups undergo protonation, leading to aggregation. In alkaline media (pH > 10), oxidation to quinones occurs, monitored via UV-Vis spectroscopy (λmax = 420 nm) .
Data Contradictions and Resolution
Q. How to reconcile discrepancies in reported synthetic yields for this compound?
- Key Variables :
- Catalyst Purity : Trace moisture in Cu(I) catalysts reduces methoxylation efficiency. Use of rigorously dried solvents and catalysts improves reproducibility .
- Deprotection Efficiency : BBr₃-mediated demethylation requires strict temperature control (-10°C to 0°C). Higher temperatures lead to over-dealkylation and side products .
- Validation : Cross-check yields via independent methods (e.g., HPLC purity >98% and elemental analysis) .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
